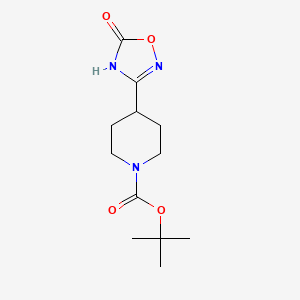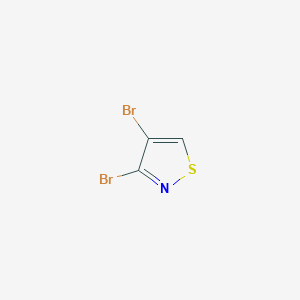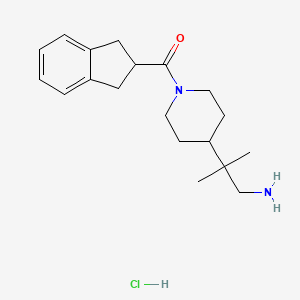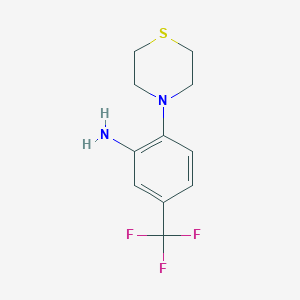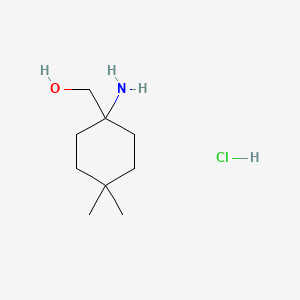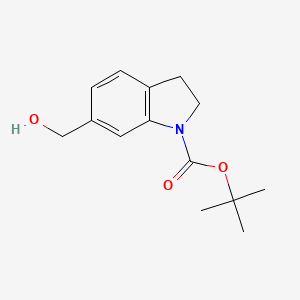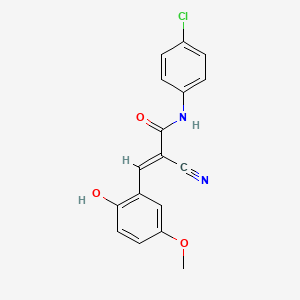
(2E)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (-CN) and an enamide group (-C=C-NH2) in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-hydroxy-5-methoxybenzaldehyde as the primary starting materials.
Condensation Reaction: The 4-chloroaniline reacts with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Addition of Cyano Group: The intermediate Schiff base is then treated with a cyanoacetic acid derivative, such as ethyl cyanoacetate, under basic conditions to introduce the cyano group.
Cyclization: The resulting product undergoes cyclization to form the final compound, N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and continuous production.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated cyano or enamide groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
科学研究应用
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-2-cyano-3-phenylprop-2-enamide: Similar structure but lacks the hydroxy and methoxy groups.
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide: Similar structure but lacks the methoxy group.
Uniqueness
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall pharmacokinetic properties.
属性
分子式 |
C17H13ClN2O3 |
|---|---|
分子量 |
328.7 g/mol |
IUPAC 名称 |
(E)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-6-7-16(21)11(9-15)8-12(10-19)17(22)20-14-4-2-13(18)3-5-14/h2-9,21H,1H3,(H,20,22)/b12-8+ |
InChI 键 |
IJUDYWZMZKWDJO-XYOKQWHBSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


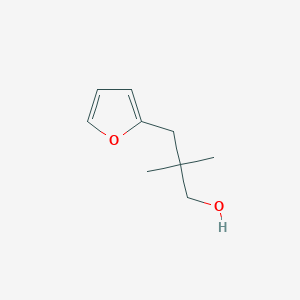
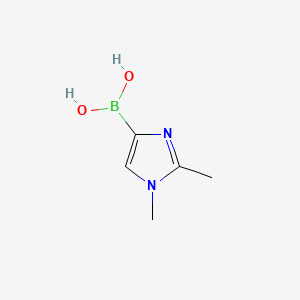
![1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13552930.png)
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)

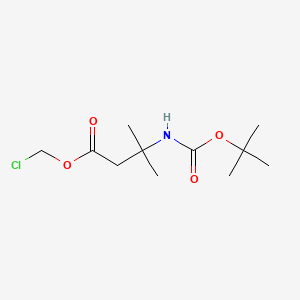
![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)

